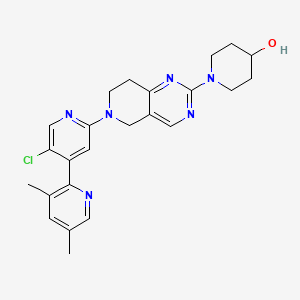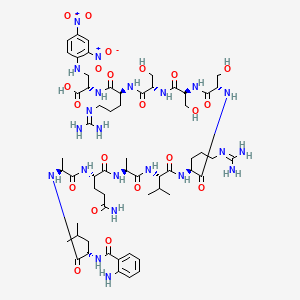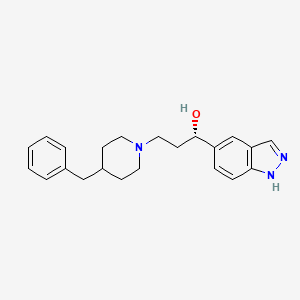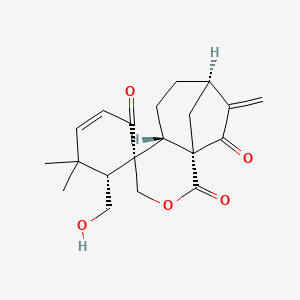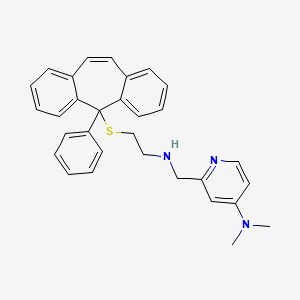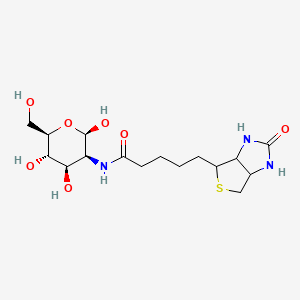
Mannosamine-biotin adduct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The mannosamine-biotin adduct is a compound formed by the conjugation of mannosamine, a derivative of mannose, with biotin, a vitamin known for its role in cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of the mannosamine-biotin adduct typically involves the conjugation of mannosamine with biotin through a series of chemical reactions. One common method involves dissolving mannosamine and biotin in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then allowing them to react under controlled conditions . The reaction may be catalyzed by agents that facilitate the formation of a stable bond between the two molecules.
Industrial Production Methods: While specific industrial production methods for the this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: The mannosamine-biotin adduct can undergo various chemical reactions, including:
Oxidation: The adduct may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the adduct, potentially altering its biological activity.
Substitution: The adduct can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the adduct.
科学的研究の応用
The mannosamine-biotin adduct has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: The adduct is employed in studies involving glycosylation and cell surface labeling.
Industry: The adduct is used in the production of diagnostic tools and biosensors.
作用機序
The mannosamine-biotin adduct exerts its effects through several mechanisms:
Molecular Targets: The adduct can bind to specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in immune response and metabolic processes.
類似化合物との比較
- Mannosamine-desthiobiotin adduct
- Mannosamine-lipoic acid adduct
- Glucosamine-biotin adduct
Comparison: The mannosamine-biotin adduct is unique in its ability to enhance the binding efficiency of antibodies to antigens while reducing immunogenicity . This makes it particularly valuable in applications where immune response modulation is critical.
特性
分子式 |
C16H27N3O7S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |
InChI |
InChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7?,8-,9?,11?,12+,13-,14-,15-/m1/s1 |
InChIキー |
ZTLJQXVNMGADLN-CLKPBNSGSA-N |
異性体SMILES |
C1C2C(C(S1)CCCCC(=O)N[C@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


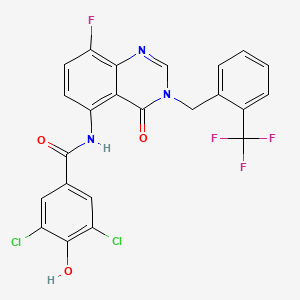
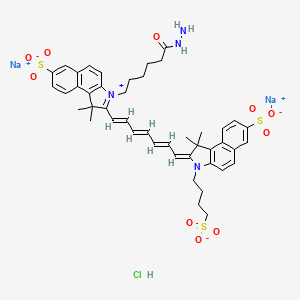
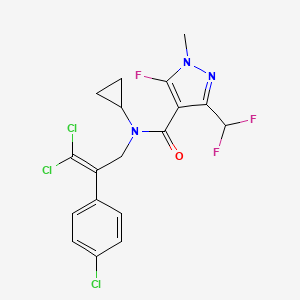
![GeXIVA[1,2]](/img/structure/B12375486.png)

![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)


